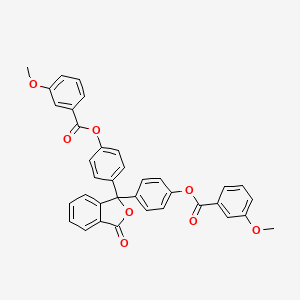
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) is a complex organic compound with a unique structure that includes a benzofuran core and multiple benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the attachment of benzene rings through esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(4-methoxybenzoate)
- (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-ethoxybenzoate)
Uniqueness
Compared to similar compounds, (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate) stands out due to its specific substitution pattern and functional groups
Propriétés
Formule moléculaire |
C36H26O8 |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
[4-[1-[4-(3-methoxybenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C36H26O8/c1-40-29-9-5-7-23(21-29)33(37)42-27-17-13-25(14-18-27)36(32-12-4-3-11-31(32)35(39)44-36)26-15-19-28(20-16-26)43-34(38)24-8-6-10-30(22-24)41-2/h3-22H,1-2H3 |
Clé InChI |
MDSAATVMGRXFMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)
methanone](/img/structure/B10886719.png)
![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886737.png)
![(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886739.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)
![S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate](/img/structure/B10886750.png)
methanone](/img/structure/B10886762.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)
![9,10-Dimethylacenaphtho[1,2-b]quinoxaline](/img/structure/B10886776.png)
![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10886780.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10886795.png)
